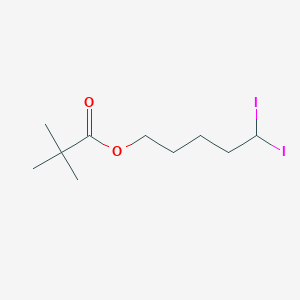
5,5-Diiodopentyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diiodopentyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C10H18I2O2 It is an ester derived from propanoic acid and is characterized by the presence of two iodine atoms attached to the pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diiodopentyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 5,5-diiodopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .
Chemical Reactions Analysis
Types of Reactions
5,5-Diiodopentyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of various substituted esters or amides.
Reduction: Formation of 5,5-diiodopentanol.
Oxidation: Formation of 2,2-dimethylpropanoic acid derivatives.
Scientific Research Applications
5,5-Diiodopentyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a precursor for other iodinated compounds.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential as a radiopharmaceutical agent in diagnostic imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5,5-diiodopentyl 2,2-dimethylpropanoate depends on its application. In radiolabeling, the iodine atoms can be detected using imaging techniques, allowing for the visualization of biological processes. The ester functional group can undergo hydrolysis in biological systems, releasing the active components that interact with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Iodopentyl 2,2-dimethylpropanoate: Similar structure but with only one iodine atom.
5,5-Dibromopentyl 2,2-dimethylpropanoate: Bromine atoms instead of iodine.
5,5-Dichloropentyl 2,2-dimethylpropanoate: Chlorine atoms instead of iodine.
Uniqueness
5,5-Diiodopentyl 2,2-dimethylpropanoate is unique due to the presence of two iodine atoms, which enhances its utility in radiolabeling and imaging applications. The iodine atoms provide higher atomic mass and better detection sensitivity compared to bromine or chlorine analogs .
Properties
CAS No. |
823180-28-5 |
|---|---|
Molecular Formula |
C10H18I2O2 |
Molecular Weight |
424.06 g/mol |
IUPAC Name |
5,5-diiodopentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18I2O2/c1-10(2,3)9(13)14-7-5-4-6-8(11)12/h8H,4-7H2,1-3H3 |
InChI Key |
WOXGQZQMVDZXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCC(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
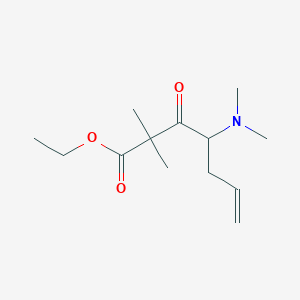
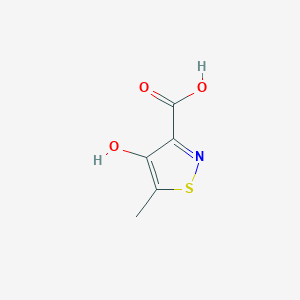

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

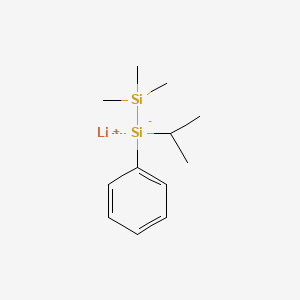
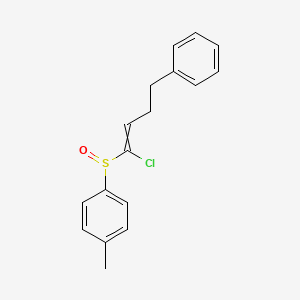
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
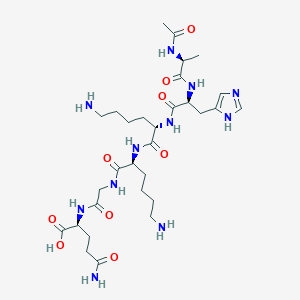
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
